N1-(4-isopropylphenyl)-N2-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide
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Description
N1-(4-isopropylphenyl)-N2-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C25H33N3O2 and its molecular weight is 407.558. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Medicinal Chemistry
Research on related compounds has primarily focused on their synthesis and potential medicinal chemistry applications. For instance, studies on substituted 1-methyl-3,4-dihydro-isoquinolines have explored their analgesic and spasmolytic properties, suggesting a method for synthesizing compounds with potential therapeutic benefits (Brossi et al., 1960). Another study synthesized and characterized new quinazolines as potential antimicrobial agents, indicating the versatility of compounds within this chemical family in targeting microbial infections (Desai et al., 2007).
Molecular Mechanisms and Biological Activity
The investigation into the molecular mechanisms and biological activity of related compounds has yielded promising results. For example, a study on the synthesis of novel α-aminophosphonate derivatives containing a 2-oxoquinoline structure revealed their moderate to high levels of antitumor activities against various cancer cell lines, providing a foundation for developing new anticancer agents (Fang et al., 2016).
Material Science and Chemical Engineering
Compounds with similar chemical structures have been explored for applications beyond medicinal chemistry, such as in material science and chemical engineering. A study on novel 1,8-naphthalimide derivatives for organic light-emitting device applications showcases the potential of these compounds in the development of standard-red light-emitting materials for OLEDs (Luo et al., 2015).
Properties
IUPAC Name |
N'-(4-propan-2-ylphenyl)-N-[2-(1-propyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]oxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H33N3O2/c1-4-15-28-16-5-6-21-17-19(7-12-23(21)28)13-14-26-24(29)25(30)27-22-10-8-20(9-11-22)18(2)3/h7-12,17-18H,4-6,13-16H2,1-3H3,(H,26,29)(H,27,30) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNYGXNHLRFVGMZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCCC2=C1C=CC(=C2)CCNC(=O)C(=O)NC3=CC=C(C=C3)C(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H33N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.